2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Description
2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0491912 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .
Mode of Action
This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .
Biochemical Pathways
The inhibition of K_ATP channels by this compound affects several biochemical pathways:
- Neuronal Activity Pathway : Modulation of neuronal excitability through changes in membrane potential .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : Metabolites are excreted via the kidneys. The compound’s bioavailability is influenced by its metabolic rate and the efficiency of renal excretion .
Result of Action
At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:
- Ions/Molecules : The presence of competing ions or molecules can modulate the compound’s binding to its target .
This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQGRUPEPABAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.